Cas no 14645-24-0 (6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-)
![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- structure](https://de.kuujia.com/scimg/cas/14645-24-0x500.png)
14645-24-0 structure
Produktname:6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)-
- (-)-TROGER'S BASE
- (5S,11S)-()-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocin
- 3,9-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- (S)-2,8-dimethyl-5,11-methanodibenzo (B,F)(1,5)diazocin
- (5S,11S)-(-)-2,8-DIMETHYL-6H,12H-5,11-METHANODIBENZO[B,F][1,5]DIAZOCIN
- HMS1579O10
- SCHEMBL2759894
- 2,8-Dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)diazocine
- SXPSZIHEWFTLEQ-UHFFFAOYSA-N
- 2,12H-5,11-methanodibenzo[b,f](1,5)diazocine
- CCG-15765
- 21451-74-1
- (-)-TROGER/'S BASE
- WLN: T C66 K66 A BN JN&T&TJ F1 N1
- EN300-18225157
- 6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine, 2,8-dimethyl-
- Troeger's base
- NSC-68211
- 2,8-dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- (+/-)-Troeger's base
- 3-(Pyrrolidin-1-yl)benzene-1-sulfonyl chloride?
- 2,8-Dimethyl-6H,12H-5,11-methano-dibenzo[b,f][1,5]diazocine
- CHEMBL1303327
- 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0~2,7~.0~10,15~]heptadeca-2,4,6,10,12,14-hexaene
- NSC68211
- SR-01000408172
- Tr ger's base
- 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.02,7.010,15]heptadeca-2(7),3,5,10(15),11,13-hexaene
- DTXSID30200950
- 5,13-dimethyl-1,9-diazatetracyclo[7.7.1.0^{2,7}.0^{10,15}]heptadeca-2,4,6,10,12,14-hexaene
- (?)-Troger's base
- (+/-)-Troeger base
- SMR000055080
- Ethano-Troger's base
- NSC 68211
- (+)-Troger's base
- FT-0701586
- AG-205/06529009
- ( )-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- (+)-Tr??ger's base, for chiral derivatization, >=99.0%
- Troger's Base, 98%
- (5S,11S)-(+)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- SP9UUR2HG4
- 2,8-dimethyl-6H,12H-5,11-methanodibenzo(b,f)(1,5)-diazocine
- HMS2376O17
- (5R,11R)-2,8-Dimethyl-6H,12H-5,11-methanodibenzo[b,f][1,5]diazocine
- 6H,11-Methanodibenzo[b,f](1,5)diazocine, 2,8-dimethyl-
- FT-0637121
- 6H,12H-5,11-Methanodibenzo(b,f)(1,5)diazocine, 2,8-dimethyl-
- Troger's base
- 14645-24-0
- J-008224
- (-)-Tr??ger's base, for chiral derivatization, >=99.0%
- Oprea1_285718
- 72151-03-2
- CS-0376657
- (-)-Tr ouml ger's base
- UNII-SP9UUR2HG4
- (-)-TROGERSBASE
- Q410493
- SR-01000408172-1
- BRD-K21537419-001-07-1
- InChI=1/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H
- AKOS000613560
- MLS000105151
- 2,8-Dimethyl-6,12-dihydro-5,11-methanodibenzo[b,f][1,5]diazocine
- 529-81-7
- J-014078
- 5,11-methano-2,8-dimethyl-5,6,11,12-tetrahydrodibenzo[b,f][1,5]diazocine
- 6H,11-Methanodibenzo[b,f][1,5]diazocine, 2,8-dimethyl-
- CBDivE_011389
-
- MDL: MFCD00151117
- Inchi: InChI=1S/C17H18N2/c1-12-3-5-16-14(7-12)9-18-11-19(16)10-15-8-13(2)4-6-17(15)18/h3-8H,9-11H2,1-2H3
- InChI-Schlüssel: SXPSZIHEWFTLEQ-UHFFFAOYSA-N
- Lächelt: CC1C=CC2N3CC4C=C(C=CC=4N(CC=2C=1)C3)C
Berechnete Eigenschaften
- Genaue Masse: 250.14714
- Monoisotopenmasse: 250.147
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 0
- Komplexität: 310
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topologische Polaroberfläche: 6.5A^2
Experimentelle Eigenschaften
- Dichte: 1.21
- Schmelzpunkt: 127-131 °C
- Siedepunkt: 461°Cat760mmHg
- Flammpunkt: 213.5°C
- Brechungsindex: 1.685
- PSA: 6.48
- Optische Aktivität: [α]20/D −283±4°, c = 0.3% in hexane
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: 26
- FLUKA MARKE F CODES:10-23
-
Identifizierung gefährlicher Stoffe:
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA03268-100mg |
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- |
14645-24-0 | 100mg |
¥1888.0 | 2021-09-04 |
6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine,2,8-dimethyl-, (5R,11R)- Verwandte Literatur
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Sankarasekaran Shanmugaraju,Charlyne Dabadie,Kevin Byrne,Aramballi J. Savyasachi,Deivasigamani Umadevi,Wolfgang Schmitt,Jonathan A. Kitchen,Thorfinnur Gunnlaugsson Chem. Sci. 2017 8 1535
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Yuanzheng Cui,Yuchuan Liu,Jiancong Liu,Jianfeng Du,Yue Yu,Shun Wang,Zhiqiang Liang,Jihong Yu Polym. Chem. 2017 8 4842
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Manda Bhaskar Reddy,Potuganti Gal Reddy,Myadaraboina Shailaja,Alla Manjula,Tadikamalla Prabhakar Rao RSC Adv. 2016 6 98297
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Débora Muller Pimentel Aroche,Josene Maria Toldo,Rodrigo Roceti Descalzo,Paulo Fernando Bruno Gon?alves,Fabiano Severo Rodembusch New J. Chem. 2015 39 6987
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Sankarasekaran Shanmugaraju,Deirdre McAdams,Francesca Pancotti,Chris S. Hawes,Emma B. Veale,Jonathan A. Kitchen,Thorfinnur Gunnlaugsson Org. Biomol. Chem. 2017 15 7321
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